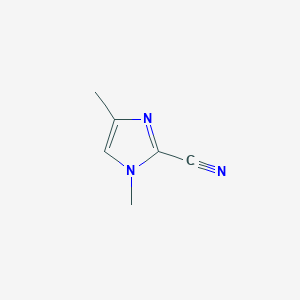

1,4-dimethyl-1H-imidazole-2-carbonitrile

説明

Significance of Imidazole (B134444) Heterocycles in Synthetic and Theoretical Frameworks

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govacs.org First named glyoxaline, this planar, aromatic system is amphoteric, capable of acting as both an acid and a base. nih.govacs.org Its unique structural and electronic properties, including a significant dipole moment, make it a versatile building block in synthesis. acs.org The structural features of the imidazole ring facilitate multiple interactions with biological targets through hydrogen bonding and hydrophobic forces, making it a "privileged scaffold". nih.gov

This significance is underscored by its presence in a multitude of essential biological molecules, including the amino acid histidine, purines in DNA, and histamine. acs.org This natural prevalence has inspired chemists to incorporate the imidazole core into a vast range of synthetic compounds with diverse applications. In medicinal chemistry, imidazole derivatives are integral to drugs with antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comcabidigitallibrary.org Beyond medicine, the imidazole scaffold is crucial in agrochemistry, forming the basis for many fungicides and herbicides. nih.gov Furthermore, imidazole derivatives serve as key intermediates in the synthesis of complex molecules, such as the antihypertensive drug Olmesartan, and are used as ligands in organometallic chemistry and organocatalysis. jocpr.comresearchgate.net A variety of synthetic routes, including the historic Debus-Radziszewski synthesis, have been developed to produce substituted imidazoles, highlighting their fundamental importance.

Role of the Nitrile Functional Group in Heterocyclic Systems

The nitrile, or cyano (-C≡N), group is one of the most versatile and valuable functional groups in organic synthesis. jocpr.com Characterized by a carbon-nitrogen triple bond, it is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the heterocyclic ring to which it is attached. This feature makes nitriles valuable intermediates, as they can be readily transformed into a variety of other functional groups, including primary amines, amides, and carboxylic acids, through reactions like hydrolysis and reduction.

In the context of heterocyclic systems, the nitrile group is a powerful tool for molecular construction. It can participate in cycloaddition reactions to create more complex fused or spiro-heterocyclic systems. jocpr.com The condensation of metalated isocyanides with nitriles is a well-established and efficient method for building substituted imidazole rings. jocpr.com In medicinal chemistry, the nitrile group often serves as a key pharmacophore. It can act as a bioisostere, mimicking other functional groups like a hydroxyl or carboxyl group, and is a potent hydrogen bond acceptor. This ability can enhance binding to biological targets, increase water solubility, or reduce susceptibility to oxidative metabolism, making it a desirable feature in drug design.

Structural Context of 1,4-Dimethyl-1H-imidazole-2-carbonitrile within Substituted Imidazoles

This compound is a specific derivative within the broad class of substituted imidazoles. Its structure is defined by the core imidazole ring, which is substituted at three positions: a methyl group on the nitrogen at position 1 (N1), a nitrile group on the carbon at position 2 (C2), and a second methyl group on the carbon at position 4 (C4).

The placement of these substituents dictates its chemical character. The nitrile group at the C2 position exerts a strong electron-withdrawing effect, influencing the aromatic system's reactivity. The methyl groups at N1 and C4 contribute to the molecule's steric profile and increase its lipophilicity compared to the unsubstituted parent imidazole. The N1-methylation prevents it from acting as a hydrogen bond donor at that position and fixes the tautomeric form. These features distinguish it from other derivatives such as 1H-imidazole-2-carbonitrile or 1H-imidazole-4-carbonitrile, which have different substitution patterns and thus different electronic and steric properties. nih.govjustia.com

Below are the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7N3 | researchgate.net |

| Molecular Weight | 121.14 g/mol | researchgate.net |

| CAS Number | 79080-36-7 | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| Topological Polar Surface Area | 30.0 Ų | researchgate.net |

| Hydrogen Bond Donor Count | 0 | researchgate.net |

| Hydrogen Bond Acceptor Count | 2 | researchgate.net |

| Complexity | 142 | researchgate.net |

Overview of Research Trajectories for Imidazole Carbonitrile Scaffolds

Research involving imidazole carbonitrile scaffolds, including this compound, is primarily focused on their application as versatile intermediates and synthons for constructing more complex, high-value molecules for agriculture and medicine.

A significant research trajectory is in the field of agrochemicals. Imidazole-2-carbonitrile derivatives are crucial intermediates in the synthesis of modern fungicides. nih.gov For instance, a related compound, 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile, is a key precursor for the fungicide cyazofamid, highlighting the industrial importance of this class of compounds in crop protection. nih.gov

In medicinal chemistry, a major focus is the synthesis of novel therapeutic agents. Imidazole carbonitriles serve as precursors for a wide range of bioactive molecules. mdpi.com One prominent area is the development of imidazolium (B1220033) salts, which are synthesized by the quaternization of N-substituted imidazoles. These salts have shown considerable promise as novel anticancer and antimicrobial agents. researchgate.net Studies have demonstrated that imidazolium salts derived from imidazole precursors exhibit significant cytotoxicity against various cancer cell lines. researchgate.net The modular nature of their synthesis allows for the creation of large libraries of compounds with diverse substituents to optimize biological activity. researchgate.net

Furthermore, amino imidazole carbonitriles are explored as synthons for biologically essential molecules like purines, with research pointing towards potential antiviral applications. mdpi.com The reactivity of the nitrile and the stability of the imidazole core make these scaffolds ideal starting points for building diverse and complex heterocyclic systems with a wide range of potential biological activities.

特性

CAS番号 |

79080-36-7 |

|---|---|

分子式 |

C6H7N3 |

分子量 |

121.14 g/mol |

IUPAC名 |

1,4-dimethylimidazole-2-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-5-4-9(2)6(3-7)8-5/h4H,1-2H3 |

InChIキー |

XZIQDRZDOJLKLE-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=N1)C#N)C |

正規SMILES |

CC1=CN(C(=N1)C#N)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,4 Dimethyl 1h Imidazole 2 Carbonitrile and Analogues

Strategies for Regioselective Functionalization of Imidazole (B134444) Rings

Achieving regioselectivity in the functionalization of the imidazole ring is a significant synthetic challenge, particularly when dealing with unsymmetrically substituted precursors. The synthesis of 1,4-dimethyl-1H-imidazole-2-carbonitrile requires precise control over the introduction of two methyl groups at the N-1 and C-4 positions and a nitrile group at the C-2 position.

N-Alkylation Approaches for Imidazole Derivatives

In the case of a 4-substituted imidazole, alkylation can occur at either the N-1 or N-3 position. The regioselectivity is governed by the tautomeric equilibrium of the imidazole ring and the reaction conditions. otago.ac.nz For instance, in a neutral medium, the tautomeric preference of the imidazole ring, dictated by the electronic nature of the C-4 substituent, can control the product ratio. otago.ac.nz Electron-withdrawing groups at the C-4 position tend to favor the formation of the 1-alkyl-5-substituted imidazole isomer. otago.ac.nz Conversely, in a basic medium, the alkylation proceeds via the imidazole anion, and the selectivity is primarily influenced by steric hindrance and the inductive effects of the substituent. otago.ac.nz Larger substituents on the ring and bulkier alkylating agents generally favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

A common strategy to circumvent issues with regioselectivity is the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This allows for the regioselective introduction of an alkyl group, followed by deprotection to yield the desired N-alkylated imidazole. nih.gov

Table 1: Factors Influencing Regioselectivity of Imidazole N-Alkylation

| Factor | Influence on Regioselectivity | Reference |

|---|---|---|

| Substituent at C-4/C-5 | Electron-withdrawing groups can direct alkylation to the more remote nitrogen atom. | otago.ac.nz |

| Alkylating Agent | Steric bulk of the electrophile favors alkylation at the less hindered nitrogen. | otago.ac.nz |

| Reaction Medium | In neutral conditions, tautomeric equilibrium dominates; in basic conditions, steric and electronic effects on the anion are key. | otago.ac.nz |

| Protecting Groups | Can be used to block one nitrogen atom, allowing for regioselective alkylation of the other. | nih.gov |

Direct Cyanation Techniques at the Imidazole C2-Position

The introduction of a nitrile group at the C-2 position of an N-substituted imidazole can be achieved through various cyanation methods. Direct C-H cyanation represents an atom-economical and increasingly popular approach. While direct C-H cyanation of 1,4-dimethyl-1H-imidazole is not extensively documented, methods developed for related azoles, such as purines, provide valuable insights. Purines, which contain an imidazole ring fused to a pyrimidine (B1678525) ring, undergo regioselective C-H cyanation at the electron-rich imidazole motif. mdpi.com

One such method involves the activation of the C-H bond with triflic anhydride, followed by nucleophilic cyanation with trimethylsilylcyanide (TMSCN). mdpi.com This process has been shown to be effective for the C-8 cyanation of purines, which is analogous to the C-2 position of an imidazole. mdpi.com Other approaches have utilized acetonitrile (B52724) as the cyanide source in copper-mediated reactions for the direct C-2 cyanation of indoles. tezu.ernet.in Furthermore, iridium-catalyzed C-H amidation of imidazoles with isocyanates has been reported, which, while not a direct cyanation, demonstrates the feasibility of functionalizing the C-2 position. researchgate.net

Multicomponent Reaction Protocols for Imidazole Carbonitrile Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com Several MCRs are suitable for the synthesis of substituted imidazoles and can be adapted for the preparation of imidazole carbonitriles.

The Debus-Radziszewski imidazole synthesis is a classic MCR that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.orgijpsjournal.com Modifications of this reaction can introduce various substituents onto the imidazole core. wikipedia.org Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldimine, formed in situ from an aldehyde and a primary amine. ijpsjournal.comnih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating molecular diversity. nih.govthieme-connect.com The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide intermediate. nih.gov This intermediate can then undergo a post-cyclization step to form a tetrasubstituted imidazole. nih.gov

Mechanistic Pathways in Multicomponent Imidazole Cyclization

The mechanisms of MCRs leading to imidazoles are often complex and can proceed through several competing pathways. In the Ugi reaction, the initial step is the formation of an imine from the aldehyde and amine. thieme-connect.com The isocyanide then adds to the protonated imine, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate to yield the linear Ugi product. nih.gov This product can then be cyclized to the imidazole ring, often with the use of ammonium (B1175870) acetate (B1210297) in acetic acid at elevated temperatures. nih.gov

In the Debus-Radziszewski synthesis, the proposed mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org The precise mechanism, however, can be uncertain and may vary depending on the specific reactants and conditions. wikipedia.org

The cyclization step in many of these reactions involves the formation of the imidazole ring through an intramolecular nucleophilic attack. For example, in the synthesis of certain imidazole derivatives, the cyclization can proceed via a 7-exo-dig pathway. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the most energetically favorable reaction pathways. acs.org

Catalyst-Mediated Synthesis of Imidazole Carbonitriles

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of imidazole synthesis. A wide array of catalysts, including both homogeneous and heterogeneous systems, have been developed for MCRs. tandfonline.com

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often lower cost and toxicity. researchgate.netum.edu.mt Various metal-based catalysts have been employed, with zinc, cobalt, and iron being common choices. researchgate.netrsc.org For example, HBF4–SiO2 has been identified as a highly effective and recyclable catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org

In recent years, the use of nanoparticle catalysts in organic synthesis has gained significant traction. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. researchgate.net Various metal and metal oxide nanoparticles have been successfully applied to the synthesis of imidazoles via MCRs.

Cobalt oxide (Co3O4) nanoparticles have been shown to efficiently catalyze the multicomponent condensation of benzil, aldehydes, primary amines, and ammonium acetate under ultrasonic irradiation, leading to high yields of tetrasubstituted imidazoles in short reaction times. nih.gov The catalyst, which can be reused multiple times with minimal loss of activity, is believed to act as a Lewis acid, activating the carbonyl groups towards nucleophilic attack. nih.gov Similarly, chromium(III) oxide (Cr2O3) nanoparticles, synthesized using a green method with Zingiber officinale extract, have been used as a recyclable catalyst for the microwave-assisted synthesis of polysubstituted imidazoles in water. researchgate.netnih.gov

Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), offer the added advantage of easy separation from the reaction mixture using an external magnet. rsc.org These nanoparticles can be functionalized with acidic or basic groups to create tailored catalysts for specific transformations. For instance, a sulfonated Fe3O4@PVA superparamagnetic nanocatalyst has been employed for the synthesis of trisubstituted imidazoles. rsc.org

Table 2: Examples of Nanoparticle Catalysts in Imidazole Synthesis

| Nanoparticle Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Co3O4 | Four-component condensation | High yields, short reaction times, reusability | nih.gov |

| Cr2O3 | Three-component condensation | Microwave-assisted, green synthesis, excellent yields | researchgate.netnih.gov |

| Fe3O4-based | Three- and four-component condensations | Magnetic recovery, recyclability, tunable properties | rsc.org |

| ZnFe2O4 | Four-component condensation | Heterogeneous, good yields | rsc.org |

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal catalysis has become an indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in imidazole synthesis, offering high efficiency and selectivity. rsc.orgnih.gov These methods often proceed under mild conditions and exhibit broad substrate scope.

Recent advancements have highlighted the use of various transition metals, including rhodium, copper, and palladium, to facilitate the formation of the imidazole ring. researchgate.netbeilstein-journals.org For instance, rhodium-catalyzed reactions have been employed for the direct, double C-H activation of vinylic and imidazole C-H bonds, followed by coupling with alkynes. beilstein-journals.org Copper-catalyzed multicomponent reactions, such as the coupling of aldehydes, aminopyridines, and terminal alkynes, have also proven effective for synthesizing substituted imidazoles. beilstein-journals.orgresearchgate.net These reactions can be promoted by various copper salts, including CuI and Cu(OAc)2. beilstein-journals.org

The activation of C-N bonds by transition metals presents another powerful strategy. rsc.org This approach allows for the disconnection and formation of new C-C and C-N bonds, providing access to imidazole derivatives that are otherwise difficult to synthesize. rsc.orgresearchgate.net The catalytic cleavage of C-N bonds can generate versatile nucleophilic intermediates that can participate in further coupling reactions. rsc.org

Table 1: Transition Metal-Catalyzed Reactions for Imidazole Synthesis

| Catalyst/Metal | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation/Annulation | Direct functionalization of imidazole C-H bonds. | beilstein-journals.org |

| Copper (Cu) | Multicomponent Reactions | Domino reactions forming multiple bonds in one pot. | beilstein-journals.orgresearchgate.net |

| Palladium (Pd) | Cross-Coupling Reactions | Formation of C-C and C-N bonds with high selectivity. | hanyang.ac.kr |

| Nickel (Ni) | C-C Activation | Intermolecular cyclization of benzocyclobutenones with alkynes. | nih.gov |

| Iron (Fe) | [3+2] Cycloaddition | Iron-catalyzed cycloaddition protocol tolerant to nitroarenes. | researchgate.net |

| Gold (Au) | [3+2] Cycloaddition | Gold-catalyzed cycloaddition with 1-sulphonyl-1,2,3-triazoles. | researchgate.net |

Conversion of Precursor Functionalities to the Nitrile Group in Imidazole Systems

The introduction of a nitrile group at the C2 position of the imidazole ring is a crucial transformation for accessing compounds like this compound. This is often achieved by converting a pre-existing functional group.

The dehydration of aldoximes is a well-established and reliable method for the synthesis of nitriles. nih.govorganic-chemistry.org In the context of imidazole synthesis, an imidazole-2-carboxaldehyde can be converted to its corresponding aldoxime, which is then dehydrated to yield the desired imidazole-2-carbonitrile.

Various reagents can effect this dehydration, ranging from classic dehydrating agents to more modern catalytic systems. researchgate.netresearchgate.net For instance, copper(II) acetate has been shown to catalyze the dehydration of aldoximes, providing a mild and efficient route to nitriles. nih.gov This method is particularly useful for chiral substrates, as it often proceeds with full retention of the absolute configuration. nih.gov Other methods employ reagents like oxalyl chloride with a catalytic amount of dimethyl sulfoxide. organic-chemistry.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. asianpubs.orggrowingscience.com Such strategies have been successfully applied to the synthesis of substituted imidazole carbonitriles.

These sequences can involve the initial formation of a substituted imidazole ring followed by the in-situ generation and conversion of a functional group to the nitrile. For example, a multicomponent reaction could be employed to construct a 2-unsubstituted imidazole, which is then subjected to a formylation-oximation-dehydration sequence in the same pot to afford the final carbonitrile product. The development of such one-pot procedures is a key area of research, aiming to streamline the synthesis of complex imidazole derivatives. nih.govresearchgate.net

Novel Synthetic Pathways for Imidazole Carbonitrile Derivatives

The quest for novel and more efficient synthetic methods for imidazole carbonitrile derivatives is ongoing, with a focus on diversifying substitution patterns and employing modern synthetic technologies.

Recent research has focused on developing regiocontrolled methods for the synthesis of substituted imidazoles, allowing for precise control over the placement of various functional groups on the imidazole ring. researchgate.netrsc.org This is crucial for structure-activity relationship studies in medicinal chemistry.

New methodologies have emerged that enable the synthesis of imidazoles with diverse substitution patterns that were previously difficult to access. rsc.orgresearchgate.net These can include transition-metal-free approaches, such as base-promoted deaminative coupling of benzylamines with nitriles, which provides a direct route to 2,4,5-trisubstituted imidazoles. rsc.org Furthermore, innovative multicomponent reactions continue to be developed, expanding the scope of accessible imidazole derivatives. dntb.gov.ua

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comnih.govresearchgate.net The application of microwave irradiation to the synthesis of imidazole derivatives has been well-documented. consensus.appnih.gov

Microwave energy can be effectively utilized in various steps of imidazole carbonitrile synthesis, from the initial ring formation to the final functional group transformation. derpharmachemica.com For example, microwave-assisted one-pot syntheses of polysubstituted imidazoles have been reported, demonstrating the efficiency of this technology. researchgate.netnih.gov The rapid heating provided by microwaves can overcome activation energy barriers and promote reactions that are sluggish under conventional conditions, making it a valuable technique for the synthesis of complex heterocyclic molecules. nih.gov

Table 2: Comparison of Synthetic Methods for Imidazole Derivatives

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Transition Metal Catalysis | High selectivity and efficiency, mild reaction conditions. | Use of Rh, Cu, Pd, Ni, Fe, or Au catalysts. | researchgate.netrsc.orgbeilstein-journals.org |

| Oxime Dehydration | Reliable method for nitrile formation, applicable to chiral substrates. | Dehydrating agents (e.g., Cu(OAc)₂, oxalyl chloride). | nih.govorganic-chemistry.orgnih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste, and simplified workup. | Multicomponent reactions in a single vessel. | asianpubs.orggrowingscience.comnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and enhanced reaction rates. | Microwave irradiation, often with a catalyst. | derpharmachemica.comnih.govnih.gov |

Chemical Transformations and Reactivity of 1,4 Dimethyl 1h Imidazole 2 Carbonitrile

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1, N3)

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In 1,4-dimethyl-1H-imidazole-2-carbonitrile, the nitrogen at position 1 (N1) is substituted with a methyl group, rendering it a tertiary amine. The nitrogen at position 3 (N3), however, retains a lone pair of electrons and is considered a pyrrole-type nitrogen, which is crucial for the ring's reactivity. nih.gov

Nucleophilic Reactivity of the Imidazole Core

The imidazole core, particularly the N3 atom, exhibits nucleophilic character. The lone pair of electrons on the N3 nitrogen is not fully delocalized within the aromatic π-system, making it available for attack by electrophiles. nih.gov The nucleophilicity of substituted imidazoles has been quantified and compared to other nucleophiles. For instance, 1-methyl-imidazole, a structurally related compound, has a defined nucleophilicity parameter (N) of 11.90 in acetonitrile (B52724), indicating significant nucleophilic strength. lmu.de

This nucleophilicity allows the imidazole ring to act as a ligand in coordination chemistry. The nitrogen atoms can coordinate with transition metals to form stable complexes. Studies have shown that silver (I) ions, for example, preferentially bind to the N3 position of the imidazole ring, leading to the formation of luminescent complexes. Similarly, copper (II) complexes can be formed where the imidazole nitrogens coordinate to the metal center, creating complexes with potential applications in catalysis.

The general reactivity for the formation of a metal complex at the N3 position can be represented as:

Table 1: Coordination Reactivity at N3

| Reactant | Metal Ion | Product |

|---|---|---|

| This compound | Ag⁺ | [Ag(this compound)]⁺ complex |

Electrophilic Substitution Reactions on the Imidazole Ring

While the nitrogen atoms provide nucleophilic sites, the imidazole ring itself can undergo electrophilic aromatic substitution (EAS). In the case of this compound, the most likely position for electrophilic attack is the C5 carbon. The C2 position is blocked by the carbonitrile group, and the C4 position is occupied by a methyl group.

Typical electrophilic substitution reactions include nitration and halogenation.

Nitration : The use of a nitrating mixture, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), can introduce a nitro group at the C5 position.

Bromination : Reagents like N-bromosuccinimide (NBS) in a suitable solvent can be used to install a bromine atom at the C5 position, yielding the 5-bromo derivative.

It is important to note that the reaction rates for these substitutions can be influenced by steric hindrance from the adjacent methyl group at the C4 position.

Transformations Involving the C2-Nitrile Group

The carbonitrile (cyano) group at the C2 position is a key functional group that dictates a significant portion of the molecule's reactivity. The carbon-nitrogen triple bond is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.com

Reduction of the Nitrile Group to Amine or Aldehyde

The nitrile group can be readily reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amine : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of fully reducing the nitrile to a primary amine. youtube.com The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond. This transformation yields (1,4-dimethyl-1H-imidazol-2-yl)methanamine. Other reagents like ammonia (B1221849) borane (B79455) or catalytic hydrogenation can also achieve this reduction. organic-chemistry.org

Reduction to Aldehyde : A partial reduction to an aldehyde can be accomplished using a less reactive reducing agent like diisobutylaluminium hydride (DIBAL-H). youtube.com The reaction proceeds via an imine intermediate which is then hydrolyzed during aqueous workup to produce 1,4-dimethyl-1H-imidazole-2-carbaldehyde. youtube.com

Table 2: Reduction Products of the Nitrile Group

| Reagent/Conditions | Product | Functional Group Formed |

|---|---|---|

| 1. LiAlH₄; 2. H₂O | (1,4-Dimethyl-1H-imidazol-2-yl)methanamine | Primary Amine |

Hydrolysis and Related Transformations of the Nitrile Functionality

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation proceeds in a stepwise manner, with the amide being an isolable intermediate on the pathway to the carboxylic acid. chemistrysteps.com

Acidic Hydrolysis : Heating the compound with a strong aqueous acid, such as hydrochloric acid (HCl), results in the complete hydrolysis of the nitrile group to a carboxylic acid. libretexts.org The final product is 1,4-dimethyl-1H-imidazole-2-carboxylic acid. nih.gov The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. libretexts.org

Basic Hydrolysis : Treatment with a base, such as sodium hydroxide (B78521) (NaOH), typically in the presence of hydrogen peroxide, can favor the formation of the amide, 1,4-dimethyl-1H-imidazole-2-carboxamide. Prolonged heating in a strong base will further hydrolyze the amide to the carboxylate salt. libretexts.org

Table 3: Hydrolysis of the Nitrile Group

| Reagents/Conditions | Intermediate Product | Final Product (with prolonged reaction/acid workup) |

|---|---|---|

| Conc. HCl, reflux | 1,4-Dimethyl-1H-imidazole-2-carboxamide | 1,4-Dimethyl-1H-imidazole-2-carboxylic acid |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [2+3] cycloaddition with azides to form tetrazole rings. This reaction, often catalyzed by a copper(I) source, involves the reaction of this compound with a substance like sodium azide (B81097) (NaN₃). The resulting product is 5-(1,4-dimethyl-1H-imidazol-2-yl)-1H-tetrazole. This transformation is significant in medicinal chemistry as it converts a nitrile into a tetrazole, which is often used as a bioisostere for a carboxylic acid group.

The nitrile moiety can also react as a dipolarophile with 1,3-dipoles like nitrile oxides, which are generated in situ, to form five-membered heterocyclic rings such as oxadiazoles. nih.govyoutube.com

Reaction Mechanisms of this compound Derivatives

The chemical behavior of this compound and its derivatives is governed by the interplay of the imidazole core, the electron-withdrawing nitrile group at the C2 position, and the methyl substituents at the N1 and C4 positions. These features dictate the reactivity and allow for a variety of chemical transformations. The study of the reaction mechanisms provides a fundamental understanding of how these transformations occur, revealing the stepwise processes and the transient species that govern the reaction outcomes.

Elucidation of Stepwise Reaction Pathways

The formation and transformation of imidazole derivatives, including those related to this compound, often proceed through complex, multi-step reaction pathways. The elucidation of these pathways is critical for optimizing reaction conditions and achieving desired products. Several general mechanisms for imidazole ring synthesis and functionalization have been proposed, which can be extrapolated to understand the reactivity of its derivatives.

One fundamental pathway for the formation of the imidazole ring itself is the Radziszewski reaction . This reaction involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net The proposed mechanism for this type of reaction is believed to be the prevailing pathway for the formation of 1H-imidazoles from monosaccharides and ammonia under ammoxidation conditions. researchgate.net

More contemporary synthetic routes for substituted imidazoles involve metal-catalyzed or metal-free cycloaddition reactions. For instance, the synthesis of 2,4,5-trisubstituted NH-imidazoles can be achieved through the reaction of α-azidoenones with N-Boc-imidamides. rsc.org The proposed stepwise pathway for this metal-free protocol is as follows:

Intramolecular cyclization of the α-azidoenone occurs with the loss of nitrogen gas (N₂) to form a 2H-azirine intermediate. rsc.org

The N-Boc-imidamide then adds to the reactive 2H-azirine. rsc.org

A subsequent intramolecular cyclization of the resulting species forms a bicyclic intermediate. rsc.org

Finally, ring fragmentation of the bicyclic intermediate leads to the formation of the desired trisubstituted imidazole. rsc.org

Another pathway involves a BF₃·Et₂O promoted reaction between triazoles and nitriles to synthesize protected imidazoles. rsc.org The proposed steps are:

Ring opening of the triazole to generate a diazo-imine intermediate. rsc.org

The Lewis acid (BF₃·Et₂O) promotes the addition of a nitrile to this intermediate, forming a nitrilium intermediate. rsc.org

This nitrilium intermediate then undergoes cyclization to yield the substituted imidazole product. rsc.org

The transformation of derivatives of this compound can also be considered. For example, the hydrolysis of the nitrile group can proceed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These reactions follow well-established pathways for nitrile hydrolysis, typically involving nucleophilic attack by water or hydroxide on the nitrile carbon, followed by protonation and tautomerization steps.

Furthermore, derivatives can be synthesized from the imidazole core. For instance, C-2 aroyl imidazole derivatives can be synthesized and subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to yield imidazolo methanol (B129727) derivatives. nih.gov These can then undergo substitution with reagents like chloroacetyl chloride, followed by a cyclization reaction to form heterobicyclic structures such as imidazoxazinone derivatives. nih.gov The investigation of these reactions under different conditions has allowed for the isolation of intermediates and a detailed discussion of the reaction path. nih.gov

Table 1: Overview of Reaction Pathways for Imidazole Derivatives

Role of Intermediates in Complex Reaction Sequences

Intermediates are transient species that are formed in one step and consumed in a subsequent step of a reaction mechanism. Their identification and understanding of their role are crucial for deciphering complex reaction sequences.

In the synthesis of substituted imidazoles, several key intermediates have been proposed and, in some cases, isolated.

2H-Azirines: As mentioned previously, 2H-azirines are proposed as key intermediates in the reaction of α-azidoenones to form imidazoles. rsc.org These highly strained, three-membered rings are reactive electrophiles. Their formation via intramolecular cyclization of a vinyl azide is a critical step that enables the subsequent nucleophilic attack by an imidamide, driving the reaction forward towards the final imidazole product. rsc.org

Diazo-imines and Nitrilium Ions: In the BF₃·Et₂O promoted synthesis of imidazoles from triazoles and nitriles, a diazo-imine is formed upon the ring-opening of the triazole. rsc.org This intermediate is crucial as it sets the stage for the addition of the nitrile. The subsequent formation of a nitrilium intermediate, facilitated by the Lewis acid, is the key step leading to the cyclization that forms the imidazole ring. rsc.org

N-(pyridin-2-yl)iminonitriles: In a different synthetic approach, N-(pyridin-2-yl)iminonitriles have been identified as stable intermediates in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. nih.gov These iminonitriles are formed in situ and can be isolated before being transformed into the final imidate products. nih.gov This demonstrates a case where the intermediate is not just a transient species but a characterizable compound on the reaction pathway.

The isolation and characterization of intermediates, where possible, provide direct evidence for a proposed reaction mechanism. nih.gov Even when not isolable, the postulation of their existence based on kinetic data, trapping experiments, or computational studies is fundamental to a complete understanding of the reaction.

Table 2: Key Intermediates in Imidazole Derivative Reactions

Coordination Chemistry of Imidazole Carbonitrile Ligands

Ligand Design Principles for N-Donor Heterocycles, including Nitriles

The design of effective ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. N-donor heterocyclic compounds, such as imidazoles, and functional groups like nitriles are fundamental building blocks in ligand design. researchgate.netrsc.org

Imidazole (B134444) and its derivatives are five-membered aromatic heterocycles containing two nitrogen atoms. researchgate.netrsc.org The imine-like nitrogen (N3 in the case of 1,4-dimethyl-1H-imidazole-2-carbonitrile) possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent σ-donor towards metal ions. wikipedia.org The properties of the imidazole ring can be tuned by adding substituents; in this compound, the methyl groups at the N1 and C4 positions modify the steric and electronic environment of the ligand.

Coordination Modes of Imidazole Carbonitrile Ligands

The compound this compound offers several potential modes of coordination to a metal center.

Monodentate Coordination: The most straightforward coordination mode is monodentate, where the ligand binds to a single metal ion through one donor atom. For this compound, this would occur via the lone pair of the unsubstituted N3 nitrogen of the imidazole ring. wikipedia.orgresearchgate.net The N1 position is blocked by a methyl group, preventing it from participating in coordination. Alternatively, monodentate coordination could occur through the nitrogen atom of the nitrile group. nih.gov

Bridging Ligand: This ligand can act as a bridging ligand, connecting two or more metal centers. This is achieved by coordinating to one metal ion via the imidazole N3 atom and to a second metal ion through the nitrile nitrogen atom. This capability is crucial for the construction of polynuclear complexes and coordination polymers, including metal-organic frameworks (MOFs). researchgate.netrsc.org

Chelation and Bridging Capabilities of Imidazole Derivatives

Imidazole derivatives are widely used to create complex molecular architectures through chelation and bridging.

Chelation involves a single ligand binding to a central metal ion through two or more donor atoms, forming a ring structure. While this compound itself is unlikely to form a stable chelate ring with a single metal due to the rigid geometry and distance between the N3 and nitrile nitrogen donors, other imidazole derivatives are frequently incorporated into polydentate ligands designed for chelation. acs.orgrsc.org For instance, tripodal ligands containing multiple imidazole arms can encapsulate a metal ion. rsc.org

Bridging is a more common capability for ligands like this compound. The ability of the imidazole ring and a secondary functional group to bind to different metal centers is a well-established principle for building larger supramolecular structures. rsc.orgnih.gov Imidazolate, the deprotonated form of imidazole, is a particularly effective bridging ligand that has been used to create materials like zeolitic imidazolate frameworks (ZIFs). wikipedia.org While the N1-methylation in this compound prevents imidazolate formation, its dual donor sites (imidazole N3 and nitrile N) allow it to function as a neutral bridging ligand, linking metal centers into extended one-, two-, or three-dimensional networks. wikipedia.orgrsc.org

Synthesis and Characterization of Metal Complexes with Imidazole Carbonitrile Ligands

The synthesis of metal complexes with ligands such as this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. rsc.orgnih.gov The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure and dimensionality of the resulting coordination polymer. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques:

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal. Changes in the vibrational frequencies of the imidazole ring and, most notably, the nitrile group (C≡N) upon complexation provide direct evidence of metal-ligand bond formation. nih.govresearchgate.net

NMR Spectroscopy: For diamagnetic complexes, Nuclear Magnetic Resonance spectroscopy can show shifts in the signals of the ligand's protons and carbons upon coordination, providing information about the binding mode in solution.

Elemental Analysis: This technique determines the mass percentages of the elements in the complex, which helps to confirm the stoichiometry (metal-to-ligand ratio) of the synthesized compound. rsc.org

Complexes with d-Block Transition Metals

The d-block transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. youtube.com N-donor ligands like imidazoles are particularly effective in coordinating to first-row transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). wikipedia.orgjocpr.com The resulting complexes exhibit diverse coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion's size, oxidation state, and electronic configuration, as well as the number of coordinating ligands. wikipedia.orgyoutube.comjocpr.com For example, six imidazole ligands can comfortably fit around an octahedral metal center to form complexes like [Fe(imidazole)₆]²⁺. wikipedia.org The introduction of a nitrile function, as in this compound, provides a secondary binding site that can lead to the formation of polynuclear or polymeric structures with these metals. nih.gov

Table 1: Examples of Coordination Geometries for d-Block Metal Ions with Imidazole-Type Ligands This table is illustrative of common geometries and is not specific to complexes of this compound, for which detailed structural data is limited in public literature.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral | wikipedia.org |

| Ni(II) | 4, 6 | Square Planar, Octahedral | wikipedia.orgjocpr.com |

| Cu(II) | 4 | Square Planar | wikipedia.orgjocpr.com |

| Zn(II) | 4, 6 | Tetrahedral | wikipedia.org |

| Ru(II)/Ru(III) | 6 | Octahedral | wikipedia.org |

Spectroscopic Signatures of Metal-Ligand Interactions (Excluding basic compound identification)

Spectroscopy provides powerful insights into the nature of the metal-ligand bond, going beyond simple identification to describe the electronic effects of coordination.

FT-IR Spectroscopy: The most informative vibration for this compound is the nitrile stretch, ν(C≡N). The frequency of this stretch is sensitive to the electronic environment. nih.gov

A shift to higher frequency (blueshift) upon coordination indicates that σ-donation from the nitrile nitrogen to the metal is the dominant interaction. This donation removes electron density from a weakly antibonding orbital of the nitrile group, strengthening the C≡N bond.

A shift to lower frequency (redshift) suggests significant π-back-donation from the metal's d-orbitals into the π* antibonding orbitals of the nitrile. This populating of antibonding orbitals weakens the C≡N bond. nih.gov Thus, the direction of the ν(C≡N) shift provides direct evidence for the electronic nature of the metal-nitrile interaction. Additionally, subtle shifts in the C=N and C=C stretching frequencies of the imidazole ring confirm its participation in coordination. nih.gov

UV-Visible Spectroscopy: The formation of a complex between a d-block metal and a ligand like this compound often leads to the appearance of new absorption bands in the UV-Visible spectrum. These can include:

d-d transitions: Transitions of electrons between the d-orbitals of the metal center, which are often weak and give rise to the characteristic colors of transition metal complexes.

Charge-Transfer (CT) bands: More intense transitions involving the transfer of an electron between the metal and the ligand. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) transitions. The π-system of the imidazole and nitrile groups makes such transitions possible.

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Observed Parameter | Change Upon Coordination | Interpretation | Reference |

|---|---|---|---|---|

| FT-IR | ν(C≡N) stretch | Shift in frequency (cm⁻¹) | Indicates coordination via nitrile-N; direction of shift reveals nature of σ-donation vs. π-back-donation. | nih.gov |

| FT-IR | Imidazole ring vibrations | Shifts in frequency and changes in intensity | Confirms coordination via imidazole-N3. | nih.gov |

| ¹H-NMR | Chemical shifts of ring and methyl protons | Downfield or upfield shifts | Indicates changes in the electronic environment of the ligand due to metal binding. | researchgate.net |

| UV-Vis | Absorption Spectrum | Appearance of new bands | Evidence of new electronic transitions (e.g., d-d, charge transfer) within the complex. | researchgate.net |

Applications in Catalysis through Metal-Ligand Coordination

Complexes containing imidazole ligands have been developed as effective catalysts for various reactions. For example, bimetallic nickel complexes featuring imidazole-based phenolate (B1203915) ligands have been shown to be efficient catalysts for the copolymerization of carbon dioxide and epoxides. rsc.org The imidazole moiety is crucial for the structural integrity and catalytic performance of these systems. The versatile coordination properties of this compound, combining a hard N-donor from the imidazole and a borderline nitrile group, make its metal complexes attractive candidates for catalytic applications, potentially in oxidation, reduction, or C-C coupling reactions where tuning the electronic properties of the metal center is key. acs.orgrsc.org

Mechanistic Insights into Catalytic Cycles Involving Imidazole Nitrile Ligands

The catalytic transformation of nitriles, a cornerstone of synthetic chemistry, is often facilitated by transition metal complexes where imidazole nitrile ligands can play a significant role. Understanding the mechanistic pathways of these catalytic cycles is crucial for the rational design of more efficient and selective catalysts. Several key mechanistic models have been proposed for reactions involving coordinated nitriles, including hydration and other functionalizations.

One prominent mechanism involves the formation of metallacycle intermediates. rsc.org In the catalytic hydration of nitriles, for instance, a proposed pathway involves the intramolecular attack of a coordinated nucleophile (like a hydroxyl group from a co-ligand) onto the carbon atom of the coordinated nitrile. rsc.org This forms a metallacyclic intermediate. Subsequent attack by a water molecule and proton transfer leads to the release of the amide product and regeneration of the active catalyst. rsc.org While originally studied with phosphine (B1218219) oxide ligands, this mechanism provides a valuable framework for understanding how imidazole-based ligands could operate, especially if they are functionalized to participate directly in the catalytic steps.

Another significant mechanistic pathway is the metal-ligand cooperative (MLC) activation of the C≡N bond. Research on ruthenium pincer complexes has shown that the dearomatization of a pyridine (B92270) backbone in the ligand framework can create a more basic nitrogen atom. rug.nl This basic site on the ligand, in cooperation with the Lewis acidic metal center, can bind and activate the nitrile substrate. This MLC activation reduces the C≡N bond order, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water. The catalytic cycle is then propagated through the deprotonation of the water nucleophile, its attack on the activated nitrile, and subsequent product release. rug.nl This model highlights the dynamic role a heterocyclic ligand, such as an imidazole nitrile, can play beyond being a simple spectator in the coordination sphere.

Furthermore, studies on cobalt(III)-hydroperoxo intermediates offer insights into nitrile activation for functionalization reactions. nih.gov The reactivity of these metal-peroxo complexes towards nitriles is heavily influenced by the electronic properties of the supporting ligands. The proposed mechanism involves the interaction of the peroxo moiety with the nitrile, leading to Co-O bond cleavage and subsequent nucleophilic attack of the peroxo ligand on the nitrile. nih.gov The basicity of the ligand framework, which would include an imidazole nitrile, is shown to be a critical factor in enhancing the reactivity of the cobalt(III)-hydroperoxo complex, providing a pathway for nitrile activation under ambient conditions. nih.gov

Table 1: Proposed Mechanistic Pathways in Nitrile Catalysis

| Mechanistic Pathway | Key Intermediate | Description | Relevant Metal Centers | Source |

|---|---|---|---|---|

| Intramolecular Attack | Metallacycle | A coordinated nucleophile attacks the bound nitrile, forming a cyclic intermediate. | Pt, Co, Fe | rsc.org |

| Metal-Ligand Cooperation | Activated Nitrile Adduct | The ligand and metal center work together to bind and activate the nitrile C≡N bond. | Ru | rug.nl |

| Peroxo Intermediate Activation | Cobalt(III)-hydroperoxo | A metal-peroxo species activates the nitrile for subsequent nucleophilic attack. | Co | nih.gov |

Role of the Coordination Environment in Catalytic Activity

The electronic nature of the imidazole ligand itself is paramount. The basicity of the ligand framework can significantly influence the reactivity of the metal center. nih.gov For example, in cobalt(III)-hydroperoxo complexes, a more basic ligand enhances the ability of the complex to activate nitriles. nih.gov This is because a stronger electron-donating ligand increases the electron density at the metal center, which can, in turn, affect the properties of the reactive intermediate. Similarly, studies on zinc complexes with indole-imidazole hybrids have shown that electron-donating groups on the imidazole ring can enhance specific biological activities, demonstrating the direct link between ligand electronics and function. nih.gov

The other ligands present in the coordination sphere also play a crucial role. In a study of M(II) complexes (where M = Co, Ni, Cu, Zn) with imidazole and different carboxylate co-ligands (formate, acetate (B1210297), propionate), the catalytic activity in styrene (B11656) oxidation was found to depend on the carbon chain length of the carboxylate. mdpi.com For Ni(II), Cu(II), and Zn(II) complexes, an increase in the carbon chain length led to a higher degree of conversion, indicating that even seemingly subtle changes in the coordination environment can modulate catalytic performance. mdpi.com This suggests that in a mixed-ligand system containing this compound, the choice of co-ligands would be critical in tuning the catalyst's activity.

Table 2: Factors in the Coordination Environment Influencing Catalytic Activity

| Factor | Influence on Catalysis | Example System | Source |

|---|---|---|---|

| Ligand Basicity | Enhances reactivity of metal-oxo intermediates by increasing electron density. | Cobalt(III)-hydroperoxo complexes with pyridine-based ligands. | nih.gov |

| Co-Ligand Structure | Modulates catalytic conversion rates. | M(II) formate/propionate complexes with imidazole for styrene oxidation. | mdpi.com |

| Complex Geometry | Provides a stable and predictable active site. | Octahedral Fe(III) and Ni(II) imidazole-benzimidazole complexes. | rsc.org |

| Electronic Structure | Reduces HOMO-LUMO gap, increasing reactivity. | DFT studies on Fe(III) and Ni(II) imidazole-benzimidazole complexes. | rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations provide a basis for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and predict the stability of molecules. mdpi.commdpi.com For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for obtaining accurate structural parameters. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Imidazole Derivatives Note: This table is illustrative, based on data for related imidazole compounds, not 1,4-dimethyl-1H-imidazole-2-carbonitrile directly.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound(s) |

|---|---|---|

| C=N Bond Length | 1.307 - 1.330 | 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole researchgate.net |

| C-N Bond Length | 1.389 - 1.416 | 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole researchgate.net |

| C-C Bond Length (ring) | ~1.370 | General Imidazoles |

| N-C-N Bond Angle | ~108 - 112 | General Imidazoles |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. malayajournal.orgekb.eg

For imidazole derivatives, the HOMO is often distributed over the imidazole ring, while the LUMO's location can be influenced by substituents. malayajournal.orgresearchgate.net In the case of this compound, the electron-withdrawing cyano group at the C-2 position would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor at that site. The methyl groups, being weakly electron-donating, would slightly raise the energy of the HOMO. The HOMO-LUMO gap would indicate the energy required for electronic transitions and would be a key parameter in predicting the molecule's behavior in chemical reactions. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Dimethyl-Imidazole Derivative Note: Data from 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, for illustrative purposes. malayajournal.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

Reaction Mechanism Modeling using Computational Approaches

Computational modeling allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction involves identifying the transition states (TS) and intermediates along the reaction coordinate. Computational methods, particularly DFT, are used to calculate the energy of these species and construct a potential energy profile for the reaction. nih.govnih.gov This profile reveals the activation energy barriers for each step, allowing chemists to understand reaction rates and identify the rate-determining step.

For the synthesis of imidazoles, such as through the Debus-Radziszewski synthesis or other multi-component reactions, computational studies can elucidate the complex sequence of condensations and cyclizations. wikipedia.org For example, in the synthesis of other cyano-imidazole derivatives, computational studies have mapped out the free energy profiles for intramolecular cyclization steps, identifying the transition state structures and calculating the associated energy barriers. acs.org Such analyses for the synthesis of this compound would clarify the step-by-step formation of the imidazole ring and the introduction of the nitrile group.

Many reactions can yield multiple products, and predicting the dominant isomer (regioselectivity or stereoselectivity) is a major challenge in synthetic chemistry. Computational tools can predict the most likely outcome by comparing the activation energies of the different pathways leading to each product. nih.govrsc.org The pathway with the lower energy barrier will be kinetically favored, leading to the major product.

In the synthesis of substituted imidazoles, regioselectivity is a key concern, particularly when dealing with unsymmetrical starting materials. acs.org For instance, computational studies on the synthesis of 1,2,4-trisubstituted imidazoles have successfully explained the observed regioselectivity by analyzing the reaction mechanism and the stability of intermediates. tandfonline.comresearchgate.net A computational study on the formation of this compound could predict the regioselectivity of N-alkylation and other key bond-forming steps, providing a rationale for the observed product distribution under specific reaction conditions.

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of non-covalent interactions between molecules is the domain of supramolecular chemistry. nih.gov Imidazole rings are known to participate in various non-covalent interactions, including hydrogen bonding (if N-H is present), π–π stacking, and coordination with metal ions, which can lead to the formation of complex, ordered structures known as supramolecular assemblies. mdpi.com

Computational modeling is increasingly used to predict how molecules will self-assemble. nih.gov For this compound, the dipole moment created by the cyano group and the aromatic nature of the imidazole ring are expected to be key drivers of intermolecular interactions. While it lacks an N-H group for classical hydrogen bonding, it can act as a hydrogen bond acceptor at its nitrogen atoms and the nitrile group. Computational studies could model the potential for π–π stacking between imidazole rings and dipole-dipole interactions, predicting the most stable packing arrangements in the solid state or the formation of aggregates in solution. Such predictions are valuable for materials science, where crystal packing and intermolecular forces dictate the properties of the bulk material. nih.gov

Hydrogen Bonding Networks in Crystalline Structures

The molecular structure of this compound, which lacks a traditional hydrogen bond donor (like an N-H group) due to methylation at the N1-position, dictates that its crystalline structure will be primarily influenced by weaker intermolecular forces. In contrast to imidazole derivatives possessing an N-H group that readily form strong N-H···N hydrogen bonds, the primary interactions for this compound are expected to be of the C-H···N and C-H···π types. researchgate.netsemanticscholar.org

Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions. The methyl groups, particularly the one at the C4-position, can also engage in C-H···π interactions with the imidazole rings of adjacent molecules. semanticscholar.org The interplay of these varied, weaker hydrogen bonds and stacking forces would likely result in a complex and intricate three-dimensional crystalline network.

To illustrate the nature of hydrogen bonding in related imidazole systems, the following table summarizes crystallographic data for various imidazole derivatives.

| Compound Name | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| 2-azido-1H-imidazole-4,5-dicarbonitrile | N-H···N | Not specified | nih.govnih.gov |

| 1H-imidazole-1-methanol | O-H···N | 2.715 - 2.753 | nih.govnsf.gov |

| Substituted Imidazole Derivative | N-H···N | 1.94 | researchgate.netsemanticscholar.org |

| Substituted Imidazole Derivative | N-H···O | 1.86 | semanticscholar.org |

This table presents data for analogous compounds to illustrate the principles of hydrogen bonding in imidazole derivatives, as direct crystallographic data for this compound is not available.

Self-Assembly Dynamics of Imidazole Derivatives

The self-assembly of imidazole derivatives into ordered supramolecular structures is a well-documented phenomenon, often driven by a combination of hydrogen bonding, π-π stacking, and other intermolecular forces. While direct studies on the self-assembly dynamics of this compound are lacking, its molecular features suggest a propensity for forming organized aggregates.

For imidazole derivatives that can form strong, directional hydrogen bonds, self-assembly often leads to the formation of one-dimensional chains or tapes. researchgate.net In the case of this compound, the absence of a strong hydrogen bond donor implies that its self-assembly would be governed by a more subtle interplay of weaker interactions. The aforementioned C-H···N and C-H···π interactions would be the primary drivers of molecular recognition and assembly.

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, have been effectively employed to predict the self-assembly behavior of various imidazole-based liquid crystals and other functional materials. nih.gov Such studies on this compound would be invaluable in elucidating the thermodynamic and kinetic parameters of its self-assembly processes. These simulations could predict the most stable supramolecular motifs, such as dimers, trimers, or larger aggregates, and shed light on the dynamics of their formation.

The following table outlines computational methods used to study self-assembly in related imidazole systems.

| Investigated System | Computational Method | Key Findings | Reference |

| Imidazole Liquid Crystals | DFT | Corroborated experimental mesomorphic behavior | nih.gov |

| 1H-Imidazole Amphiphiles | Not specified (inferred from study) | Presumed dimer formation via successive hydrogen bonding | researchgate.net |

This table is illustrative and based on studies of related imidazole derivatives, highlighting the computational approaches that could be applied to this compound.

Advanced Applications in Non Biological Domains

Contributions to Heterogeneous and Homogeneous Catalysis

The imidazole (B134444) scaffold is a versatile platform for designing both organocatalysts and ligands for metal-based catalysts, finding use in a wide array of organic reactions.

1,4-dimethyl-1H-imidazole-2-carbonitrile serves as a valuable precursor for the synthesis of imidazolium (B1220033) salts. These salts are, in turn, the direct precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts that has revolutionized organic synthesis. scripps.educhalmers.se NHCs are known for their strong σ-donating ability and are used to catalyze a variety of reactions, including benzoin (B196080) and Stetter reactions, by generating reactive species like acyl anions and homoenolates from simple aldehydes under mild conditions. acs.org The electronic and steric properties of the NHC can be precisely tuned by modifying the substituents on the imidazole ring, which allows for control over reaction outcomes and selectivity. scripps.eduacs.org

Beyond organocatalysis, the imidazole ring acts as an effective ligand in coordination chemistry, forming stable complexes with transition metals. irjmets.com These metal-imidazole complexes are widely employed in homogeneous catalysis. irjmets.com Researchers have also designed sophisticated supramolecular catalysts where multiple imidazole units coordinate to a metal center (e.g., Cu²⁺), mimicking the active sites of metalloenzymes and accelerating complex cascade reactions. The development of chiral bicyclic imidazole catalysts has enabled a range of enantioselective reactions, highlighting the platform's adaptability in producing high-value chiral compounds. acs.org

A major focus in modern catalysis is the development of sustainable systems, where the catalyst can be easily recovered and reused. Imidazole-based catalysts have been successfully adapted for this purpose by immobilizing them onto solid supports, transforming them into highly efficient heterogeneous catalysts.

One prominent strategy involves grafting imidazole derivatives onto magnetic nanoparticles, such as those made of iron oxide (Fe₃O₄) often coated with silica (B1680970) (SiO₂). sci-hub.semdpi.comacs.org This approach creates a magnetically recoverable catalyst that can be separated from the reaction mixture using an external magnet, precluding the need for complex filtration or distillation processes. sci-hub.se Studies have demonstrated that such catalysts can be recycled for multiple cycles—in some cases up to ten times—without a significant loss of catalytic activity. sci-hub.se Other supports, such as activated carbon and mesoporous silica, have also been effectively used to immobilize imidazole-based catalytic systems, including those based on ruthenium and iron nanoparticles. acs.orgmdpi.com These supported ionic liquid phase (SILP) catalysts not only improve recyclability but can also enhance catalytic activity and stability compared to their homogeneous counterparts. acs.org

Table 2: Examples of Recyclable Imidazole-Based Catalytic Systems

| Catalyst System | Support Material | Application | Recyclability |

|---|---|---|---|

| Cu/GA/Fe₃O₄@SiO₂ | Functionalized Magnetic Silica | Synthesis of Imidazole Derivatives | Excellent, up to 10 cycles |

| Fe₃O₄@g-C₃N₄ | Magnetic Graphitic Carbon Nitride | Synthesis of Trisubstituted Imidazoles | Excellent, up to 10 cycles |

| Fe₃O₄@SiO₂@Cu-MOF-74 | Magnetic Metal-Organic Framework | C(sp²)-N Coupling and Cyclization | Good, recycled more than 4 times |

| Ru@SILPAC | Ionic Liquid on Activated Carbon | Aqueous Phase CO₂ Hydrogenation | Excellent, stable over 10 cycles |

Electrochemical Investigations of Imidazole Carbonitrile Compounds

The combination of an imidazole ring and a nitrile group imparts unique electronic properties that are of significant interest in electrochemistry. Imidazole derivatives have been explored as potential electrocatalysts, particularly for applications in fuel cells. Studies have shown that compounds with 1,4-dimethyl substituents could enhance the catalytic activity and stability for the oxygen reduction reaction (ORR), a critical process in fuel cell operation.

The electrochemical stability of ionic liquids based on imidazolium cations and cyano-containing anions has been systematically investigated using techniques like cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS), supported by Density Functional Theory (DFT) calculations. researchgate.net These studies reveal a clear relationship between the structure of the cyano-containing anion and the anodic stability of the ionic liquid. researchgate.net The electrochemical window—the potential range over which the electrolyte is stable—is a key parameter for applications in devices like supercapacitors and batteries, and the presence of cyano groups directly influences this property. researchgate.net The activation of the cyano group on an imidazole ring can also be stimulated by metal ions like copper(II), leading to alcoholysis and the formation of new coordinated species, a process relevant to both catalysis and electrocatalytic transformations. researchgate.net

Table 3: Electrochemical Stability of Imidazolium Ionic Liquids with Cyano-Anions

| Ionic Liquid Cation | Cyano-Containing Anion | Anodic Stability Trend |

|---|---|---|

| 1-ethyl-3-methyl imidazolium [EMIM]⁺ | Dicyanoamide [N(CN)₂]⁻ | Intermediate |

| 1-ethyl-3-methyl imidazolium [EMIM]⁺ | Tricyanomethanide [C(CN)₃]⁻ | Lowest |

| 1-ethyl-3-methyl imidazolium [EMIM]⁺ | Tetracyanoborate [B(CN)₄]⁻ | Highest |

Redox Properties and Electron Transfer Characteristics

Direct experimental data on the redox properties and electron transfer characteristics of this compound are not extensively documented in publicly available literature. However, by examining the electrochemical behavior of structurally similar imidazole derivatives, we can infer the likely properties of this specific compound.

The imidazole ring is an electroactive moiety, capable of undergoing both oxidation and reduction. The redox potential of imidazole and its derivatives is highly sensitive to the nature and position of substituents on the ring. iaea.orgresearchgate.net In the case of this compound, the key substituents influencing its electronic properties are the methyl groups at positions 1 and 4, and the carbonitrile (cyano) group at position 2.

The methyl groups are electron-donating, which generally increases the electron density of the imidazole ring, making it more susceptible to oxidation (i.e., lowering its oxidation potential). Conversely, the cyano group is a strong electron-withdrawing group, which decreases the electron density of the ring, making it more resistant to oxidation and more susceptible to reduction (i.e., increasing its reduction potential).

Theoretical studies on substituted imidazoles have shown that electron-withdrawing groups like the cyano group have a significant impact on the frontier molecular orbitals (HOMO and LUMO) which are central to redox behavior. iaea.org The presence of the cyano group at the C2 position is expected to lower both the HOMO and LUMO energy levels of this compound. A lower HOMO energy implies a higher oxidation potential compared to unsubstituted imidazole, while a lower LUMO energy suggests the compound can be more easily reduced.

The N-methylation of the imidazole ring, as in this compound, prevents tautomerization and can influence the kinetics of electron transfer. researchgate.netwikipedia.org Studies on N-methylimidazole have shown that it can act as a ligand for various metal ions, and its donor properties have been analyzed. wikipedia.org The electron transfer kinetics for metal complexes involving imidazole derivatives can be influenced by the stability of the complex and the electronic effects of the substituents. rsc.org

Based on these principles, the redox behavior of this compound is predicted to be a balance of these competing electronic effects. The strong electron-withdrawing effect of the C2-cyano group likely dominates, making the compound a candidate for applications where controlled electron acceptance is required.

Table 1: Predicted Influence of Substituents on the Redox Properties of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Redox Potential |

| Methyl (CH₃) | 1 (N-methyl) | Electron-donating | Lowers oxidation potential |

| Methyl (CH₃) | 4 | Electron-donating | Lowers oxidation potential |

| Cyano (CN) | 2 | Electron-withdrawing | Increases reduction potential; Increases oxidation potential |

This table is based on established principles of physical organic chemistry and extrapolated from data on related imidazole compounds.

Electrochemical Synthesis and Transformations

The electrochemical synthesis of heterocyclic compounds, including imidazoles, is a growing field of interest due to its potential for milder reaction conditions and reduced use of hazardous reagents compared to traditional chemical synthesis. While a specific electrochemical synthesis for this compound is not prominently reported, plausible synthetic strategies can be proposed based on established electrochemical methods for related compounds.

Electrochemical methods have been successfully employed for the synthesis of various substituted imidazoles. rsc.org These methods often involve the formation of key bonds through anodic oxidation or cathodic reduction of precursors. For instance, the electrochemical synthesis of benzo[d]imidazoles has been achieved through intramolecular C-H amination, demonstrating the feasibility of forming the imidazole ring electrochemically.

A potential electrochemical route to this compound could involve the cyclization of appropriate precursors. One hypothetical approach could start from a suitably substituted α-aminonitrile or a related open-chain precursor. The electrochemical step could facilitate the ring closure to form the imidazole core.

Furthermore, electrochemical transformations of the cyano group on a pre-formed 1,4-dimethylimidazole (B1345669) ring could be another avenue. For example, the electrochemical reduction of the nitrile to an amine or its oxidation to other functional groups could be explored.

The conditions for such electrochemical reactions, including the choice of electrode material, supporting electrolyte, solvent, and applied potential, would be critical for achieving high yield and selectivity. For example, cyclic voltammetry studies on related imidazole derivatives have utilized glassy carbon working electrodes, platinum counter electrodes, and Ag/AgNO₃ reference electrodes in solvents like DMF with a supporting electrolyte.

Table 2: Plausible Electrochemical Reactions for this compound

| Reaction Type | Proposed Precursors/Starting Material | Potential Product(s) | Key Electrochemical Step |

| Electrosynthesis | N-(cyanomethyl)-N-methylacetamide and a methylating agent | This compound | Anodic or cathodic cyclization |

| Electrochemical Transformation | This compound | 1,4-dimethyl-1H-imidazole-2-carboxamide | Cathodic reduction of the nitrile group |

| Electrochemical Transformation | This compound | (1,4-dimethyl-1H-imidazol-2-yl)methanamine | Further cathodic reduction of the nitrile group |

This table presents hypothetical electrochemical routes based on known transformations of similar functional groups and heterocyclic systems.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Diverse Substitution Patterns

Future research is poised to move beyond current synthetic routes to develop more versatile and efficient methods for producing a wide array of 1,4-dimethyl-1H-imidazole-2-carbonitrile derivatives. A key area of interest is the development of regiocontrolled syntheses that allow for precise placement of various functional groups on the imidazole (B134444) ring. One promising approach involves the use of diaminomaleonitrile (B72808) (DAMN) as a starting material. Research has shown that DAMN-based imines can react with diverse aromatic aldehydes to produce highly substituted 5-cyano-1H-imidazole-4-carboxamides. acs.orgnih.gov Computational studies have been instrumental in understanding the reaction pathways, revealing that substituents like a 2-hydroxyaryl group can direct the regioselectivity of the reaction, favoring the formation of imidazole derivatives over other potential products like 1,2-dihydropyrazines. acs.orgnih.gov

Further exploration could adapt these methods to introduce a wider range of substituents at the C5 position and on the N1-methyl group, thereby creating a library of derivatives of this compound with tailored electronic and steric properties. Additionally, novel methods for creating N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown promise for their fungicidal activity, could be adapted and optimized for the synthesis of related 2-carbonitrile compounds. researchgate.net

Development of Advanced Catalytic Systems Incorporating Imidazole Carbonitrile Ligands

The nitrogen atoms in the imidazole ring and the nitrile group of this compound make it an attractive candidate for use as a ligand in catalysis. Future research will likely focus on incorporating this and related imidazole carbonitrile structures into advanced catalytic systems. The imidazole moiety is a well-established component of N-heterocyclic carbene (NHC) ligands, which are known for their ability to stabilize metal centers and promote a wide range of catalytic transformations. acs.org The presence of the electron-withdrawing nitrile group at the C2 position could significantly modulate the electronic properties of the resulting NHC ligand, potentially leading to novel catalytic activities.

Furthermore, imidazole derivatives are used to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net For instance, rigid and semi-rigid bis(imidazole) ligands have been used to construct Co(II) coordination polymers with interesting structural and electrochemical properties. researchgate.net The incorporation of this compound as a ligand in such materials could lead to new catalysts with applications in areas like water splitting or CO2 reduction. The nitrile group could also serve as a reactive handle for post-synthetic modification of these catalytic materials. nih.gov

Integration into Emerging Functional Materials Science

The unique properties of this compound suggest its potential for integration into a new generation of functional materials. Research into imidazole derivatives has already highlighted their utility in various materials science applications. For example, some imidazole derivatives are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net The specific electronic structure of this compound could be conducive to creating materials with significant NLO responses.